2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine
Description
2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a morpholine moiety attached via a methylene linker. Pyrimidines are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases. The morpholine group enhances solubility and modulates pharmacokinetic properties, making this compound a candidate for therapeutic applications.
Properties
IUPAC Name |
2-chloro-6-(morpholin-4-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-9-12-7(5-8(11)13-9)6-14-1-3-15-4-2-14/h5H,1-4,6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACMMDDTLSSQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine typically involves the reaction of 2-chloro-4-aminopyrimidine with morpholine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-chloro-4-aminopyrimidine+morpholine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The chloro and morpholinomethyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
2-Chloro-6-methylpyrimidin-4-amine
- Structure : Chloro and methyl groups at positions 2 and 6, respectively.
- Synthesis: Prepared via Fe/HCl reduction of 2-chloro-4-methyl-6-nitropyrimidine, yielding block-like crystals (ethanol solvent) .
- Applications: Intermediate for anti-inflammatory and immunomodulatory drugs .
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines
- Structure: Morpholinophenyl at position 4 and aryl groups at position 6 (e.g., phenyl, 4-fluorophenyl) .
- Spectral Data :
- Bioactivity: Not explicitly stated but structurally aligned with kinase inhibitors.
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine
Heterocyclic Core Modifications
Thieno[3,2-d]pyrimidines
- Structure: Thieno-fused pyrimidine core with morpholine and chloro substituents (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) .
- Synthesis : Reductive amination for introducing morpholine-methyl groups (e.g., using K₂CO₃/MeCN at 80°C) .
- Applications : Investigated in kinase inhibition studies.
Furochromenylideneaminopyrimidin-4-ones
Structural and Spectral Comparisons
Biological Activity
2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a pyrimidine ring substituted with a chlorine atom and a morpholinomethyl group. The general structure can be represented as follows:
Synthesis:
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrimidine scaffold.
- Introduction of the morpholine group through nucleophilic substitution.
- Chlorination at the 2-position of the pyrimidine ring.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including this compound. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
This indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It was evaluated against various pathogens, showing moderate activity against certain fungi and bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 500–1000 | |
| Aspergillus niger | >1000 |
While some derivatives exhibited weaker activity compared to standard antifungal agents like ketoconazole, others showed promising results, suggesting further optimization could enhance efficacy.
Anticancer Activity
The compound has been explored for its potential anticancer properties. Studies indicate that it may inhibit specific kinases involved in cancer cell proliferation, presenting a mechanism for its action against various cancer types.
Case Study:
In a recent study examining the effects of pyrimidine derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value suggesting effective inhibition of cell growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorine Substitution: The presence of chlorine enhances binding affinity to biological targets.
- Morpholinomethyl Group: This moiety contributes to solubility and may facilitate interactions with cellular targets.
Q & A
Q. What synthetic strategies are effective for introducing the morpholinomethyl group into pyrimidine derivatives?
The morpholinomethyl group can be introduced via Mannich-type reactions . A validated method involves refluxing a pyrimidin-4-amine precursor (0.01 mol) with morpholine (0.01 mol) and formaldehyde (0.02 mol) in ethanol for 10 hours. After solvent removal, the product is crystallized from 95% ethanol . Alternative routes may use guanidine nitrate and lithium hydroxide in refluxing ethanol/water mixtures for cyclization .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SHELXL refinement (R factor < 0.06) can resolve bond lengths and angles with precision .
- NMR spectroscopy (¹H/¹³C) and LC-MS are critical for purity assessment. For ambiguous signals, 2D NMR (e.g., HSQC, COSY) is recommended .
Q. What safety protocols are critical when handling chlorinated pyrimidines?
Q. How does the morpholinomethyl group influence the compound’s physicochemical properties?
The morpholine moiety enhances water solubility and bioavailability by introducing hydrogen-bonding sites. This modification is often leveraged in drug design to improve pharmacokinetics .
Advanced Research Questions
Q. How can researchers address discrepancies in dihedral angles observed during structural analysis?
Discrepancies (e.g., dihedral angles between pyrimidine and aromatic rings) may arise from polymorphism or crystal packing effects . Compare intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and refine structures using SHELX with high-resolution data. For example, in polymorphic forms, dihedral angles can vary by 5–12° due to packing forces .
Q. What challenges arise in optimizing synthetic yields of this compound?
- Byproduct formation : Monitor reaction progress via TLC/HPLC to minimize side products (e.g., over-alkylation).
- Purification : Use silica gel chromatography (ethyl acetate/petroleum ether, 2:8) or recrystallization from ethanol/water mixtures .
Q. How can computational methods predict the bioactivity of morpholinomethyl-pyrimidines?
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like bacterial enzymes or kinases.
- Validate predictions with in vitro assays (e.g., antimicrobial activity against S. aureus or antifungal screens), referencing structurally similar derivatives with IC₅₀ values < 10 µM .
Q. How to resolve conflicting NMR data in morpholinomethyl-pyrimidine analogs?
- Ambiguous proton assignments : Use DEPT-135 and HSQC to distinguish CH₂/CH₃ groups in the morpholine ring.
- Dynamic effects : Variable-temperature NMR can resolve conformational exchange broadening in DMSO-d₆ .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Variations may stem from polymorphism or solvent impurities . For example, recrystallization from ethanol vs. acetonitrile can yield different polymorphs with melting point differences of 5–10°C. Always report solvent systems and heating rates .
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Steric effects : Substituent positioning (e.g., chloro vs. methyl groups) can alter target binding.
- Assay variability : Normalize data against positive controls (e.g., ciprofloxacin for antibacterial screens) and replicate experiments in triplicate .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
